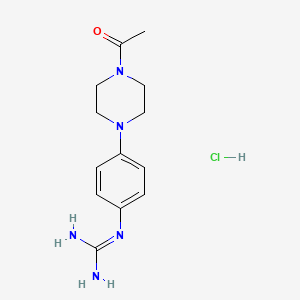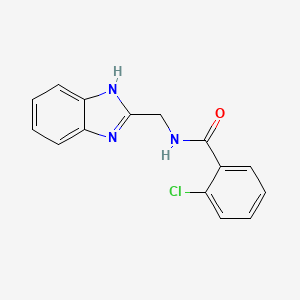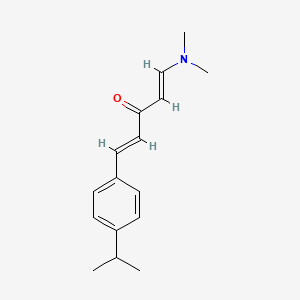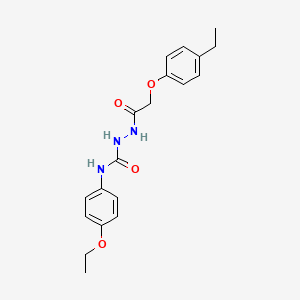
1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride” is a chemical compound with the CAS Number: 2089255-79-6 . It has a molecular weight of 297.79 and its IUPAC name is 1-(4-(4-acetylpiperazin-1-yl)phenyl)guanidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N5O.ClH/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15;/h2-5H,6-9H2,1H3,(H4,14,15,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.79 . It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antibacterial Activity
A range of compounds synthesized using structures similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride have been investigated for their antibacterial properties. For instance, benzyl piperazine linked with pyrimidine and isoindolinedione structures have shown promising antibacterial activity. The reactions carried out under microwave irradiation have led to the formation of compounds that have been tested and found effective against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Triazines
In another study, the acetylation of guanidine hydrochlorides led to the formation of substituted triazines. This indicates that compounds structurally similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride can be used as intermediates in the synthesis of more complex chemical structures such as triazines, which are significant in various chemical and pharmaceutical applications (Cockburn & Bannard, 1957).
Synthesis of Novel Pyrimidines and Thiazolidinones
Microwave-assisted synthesis methods have been utilized to synthesize novel pyrimidines and thiazolidinones by using compounds structurally related to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride. These novel compounds have also been evaluated for their antibacterial activity, showing the potential pharmaceutical applications of such compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmaceutical Applications in Inhibition of Soluble Epoxide Hydrolase
Compounds with structures similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride have been studied for their potential in inhibiting the soluble epoxide hydrolase (sEH) enzyme. The introduction of a substituted piperazino group as the tertiary pharmacophore led to substantial improvements in pharmacokinetic parameters, indicating potential therapeutic applications in treating hypertension, inflammation, and other disorders (Huang et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O.ClH/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15;/h2-5H,6-9H2,1H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODHAMJPRMRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride | |
CAS RN |
2089255-79-6 |
Source


|
| Record name | N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![N-(1-cyanocyclopropyl)-2-(furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2987620.png)
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2987623.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)

![4H,6H-Thieno[3,4-B]furan-3-carboxylic acid](/img/structure/B2987630.png)

methanone](/img/structure/B2987633.png)
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)